molecular formula C15H12O6 B14590036 8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61571-97-9

8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione

Cat. No.: B14590036
CAS No.: 61571-97-9
M. Wt: 288.25 g/mol
InChI Key: DMHNODIQPLYKQU-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound belonging to the class of pyranocoumarins This compound is characterized by its unique structure, which includes a pyrano ring fused to a benzopyran system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with methoxy-substituted aldehydes under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is unique due to its specific substitution pattern and the resulting biological activities. Its dual methoxy groups and methyl substitution confer distinct chemical reactivity and biological properties compared to other similar compounds .

Properties

CAS No.

61571-97-9

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

8,9-dimethoxy-4-methylpyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C15H12O6/c1-7-4-12(16)21-14-8-5-10(18-2)11(19-3)6-9(8)20-15(17)13(7)14/h4-6H,1-3H3

InChI Key

DMHNODIQPLYKQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=O)OC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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